

# Cannabigerol (CBG): A Technical Review of its Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cannabigerol*

Cat. No.: *B157186*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cannabigerol** (CBG) is a non-psychoactive phytocannabinoid found in the *Cannabis sativa* plant.<sup>[1][2][3]</sup> Often referred to as the "mother of all cannabinoids," its acidic form, **cannabigerolic acid** (CBGA), is the biochemical precursor to other major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).<sup>[1][4][5]</sup> While less studied than its more famous counterparts, emerging research has illuminated CBG's diverse molecular interactions and significant therapeutic potential across a range of conditions, including neurological disorders, inflammation, bacterial infections, metabolic syndrome, and cancer.<sup>[1][2][3]</sup> This technical guide provides an in-depth review of the current understanding of CBG's mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways.

## Pharmacodynamics: A Multi-Target Profile

CBG exhibits a complex pharmacological profile, interacting with multiple receptor systems beyond the classical cannabinoid receptors.<sup>[6][7]</sup> This multi-target engagement is believed to be the foundation of its broad therapeutic effects.<sup>[1][8]</sup>

Table 1: Pharmacodynamic Properties of **Cannabigerol** (CBG) at Various Receptors

| Receptor/Target                                      | Action                          | Affinity<br>(Ki/IC50/EC50)  | Reference(s) |
|------------------------------------------------------|---------------------------------|-----------------------------|--------------|
| Cannabinoid Receptor 1 (CB1)                         | Weak Partial Agonist/Antagonist | Ki: 380–2,600 nM            | [1][6]       |
| Cannabinoid Receptor 2 (CB2)                         | Partial Agonist                 | Ki: 153–3,460 nM            | [1][6]       |
| α2-Adrenoceptor (α2AR)                               | Agonist                         | Ki: 0.2–72.8 nM             | [1]          |
| Serotonin 1A Receptor (5-HT1A)                       | Antagonist                      | Ki: 51.9 nM                 | [1]          |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist                         | EC50: 1270 nM               | [1]          |
| Transient Receptor Potential Vanilloid 1 (TRPV1)     | Agonist                         | EC50: 1300 nM               | [1]          |
| Transient Receptor Potential Vanilloid 2 (TRPV2)     | Agonist                         | EC50: 1720 nM               | [1]          |
| Transient Receptor Potential Ankyrin 1 (TRPA1)       | Agonist                         | EC50: 700 nM                | [1]          |
| Transient Receptor Potential Melastatin 8 (TRPM8)    | Antagonist                      | IC50: 160 nM                | [1][6]       |
| Fatty Acid Amide Hydrolase (FAAH)                    | Inhibitor                       | -                           | [1][2]       |
| Cyclooxygenase-1 (COX-1)                             | Weak Inhibitor                  | 30% inhibition at 25,000 nM | [6][9]       |

| Cyclooxygenase-2 (COX-2) | Weak Inhibitor | 30% inhibition at 25,000 nM | [6][9] |

Below is a diagram illustrating the primary molecular targets of CBG.



[Click to download full resolution via product page](#)

Primary molecular targets of **Cannabigerol** (CBG).

## Neuroprotective Potential

Preclinical studies suggest that CBG has significant neuroprotective properties, primarily through its anti-inflammatory and antioxidant effects.[\[2\]](#)[\[8\]](#)[\[10\]](#) It shows promise for neurodegenerative conditions like Huntington's disease, Parkinson's disease, and Alzheimer's disease.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)

## Huntington's Disease

In an in vivo model of Huntington's disease, CBG demonstrated notable neuroprotective effects.[\[9\]](#)

- Experimental Protocol:
  - Model: Mice treated with 3-nitropropionate (3NP) to induce Huntington's-like neurodegeneration.
  - Administration: CBG administered via daily intraperitoneal (i.p.) injections at a dose of 10 mg/kg.
  - Assessment: Motor deficits were evaluated using the rotarod test. Striatal neuron preservation, microgliosis, and inflammatory markers were assessed post-mortem.

- Results: CBG treatment improved motor deficits, preserved striatal neurons, and reduced microgliosis and inflammatory markers.[9]

## Alzheimer's Disease

CBG has shown potential in mitigating the pathology of Alzheimer's disease in animal models. [1][10]

- Experimental Protocol:
  - Model: A rat model of Alzheimer's disease.
  - Assessment: Learning and memory were evaluated using passive avoidance and Morris water maze tests. Amyloid-beta plaque expression and neuroinflammatory markers (TNF- $\alpha$ , IL-1 $\beta$ ) were measured in the hippocampus and cortex.
  - Results: CBG treatment improved performance in memory tests and reduced both amyloid-beta plaques and neuroinflammatory markers.[10] In vitro, CBG, along with other cannabinoids, significantly inhibited the toxic effects of Amyloid beta (A $\beta$ ) protein in PC12 cells.[1][2]

## Cognitive Enhancement

Recent human clinical trials have begun to explore CBG's effects on cognition.

- Experimental Protocol (Human Trial):
  - Design: A double-blind, placebo-controlled, crossover field trial.
  - Participants: Healthy adults.
  - Intervention: A single 20 mg dose of hemp-derived CBG.
  - Assessments: Subjective ratings of anxiety and stress, mood, and verbal memory. Motor and cognitive impairment were assessed using the DRUID app.
  - Results: CBG significantly reduced subjective anxiety and stress and enhanced verbal memory without causing motor or cognitive impairment.[10][13][14]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. futurecompounds.com [futurecompounds.com]
- 5. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabigerol - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. The Pharmacological Case for Cannabigerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. CBG found to reduce anxiety and enhance memory in clinical trial [cannabishealthnews.co.uk]
- 14. Cannabinoid CBG reduces anxiety and stress in first human clinical trial | WSU Insider | Washington State University [news.wsu.edu]
- To cite this document: BenchChem. [Cannabigerol (CBG): A Technical Review of its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157186#literature-review-of-cannabigerol-s-therapeutic-potential>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)